1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)isoquinoline
Description
Atomic Connectivity and Bonding Patterns Revealed Through SMILES Notation
The Simplified Molecular Input Line Entry System (SMILES) notation provides a concise representation of atomic connectivity and bonding patterns. For this compound, the SMILES string is:
COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 .
Key structural features encoded in the SMILES notation:
Tetrahydroisoquinoline Backbone :
- The central scaffold is represented by
C1C2=C(C=C1), where theN(CC2)segment indicates a nitrogen atom integrated into a partially saturated six-membered ring. TheC3=CC=CC=C3component denotes the phenyl substitution at the 2-position.
- The central scaffold is represented by
Methoxy Group at C-6 :
- The
COCprefix specifies a methoxy (-OCH₃) group attached to the aromatic ring at position 6, contributing to electronic modulation and steric bulk.
- The
Pyrrolidinyl-Ethoxy-Phenyl Substituent :
- The
OCCN5CCCC5segment describes a phenoxyethyl group (ethoxy bridge) linked to a pyrrolidine ring. The ethoxy oxygen connects the phenyl ring to the pyrrolidine nitrogen via a two-carbon chain (CC), whileN5CCCC5defines the five-membered pyrrolidine ring.
- The
Table 1: SMILES Decomposition
| Component | SMILES Segment | Structural Interpretation |
|---|---|---|
| Methoxy group | COC |
-OCH₃ at C-6 |
| Tetrahydroisoquinoline core | C1C2=C(C=C1)C(N(CC2)... |
Partially saturated isoquinoline with phenyl substitution |
| Pyrrolidinyl-ethoxy-phenyl | ...OCCN5CCCC5 |
Ethoxy bridge to pyrrolidine |
Three-Dimensional Spatial Arrangement Analysis via InChI Representation
The International Chemical Identifier (InChI) string for this compound is:
InChI=1S/C29H34N2O2/c1-32-27-14-15-28-24(22-27)16-19-31(25-8-4-2-5-9-25)29(28)23-10-12-26(13-11-23)33-21-20-30-17-6-3-7-18-30/h2,4-5,8-15,22,29H,3,6-7,16-21H2,1H3 .
Critical 3D features derived from the InChI string:
Stereochemical Descriptors :
- The absence of stereochemical indicators (e.g.,
/tor/m) suggests the compound exists as a racemic mixture or adopts a single dominant conformation in its ground state.
- The absence of stereochemical indicators (e.g.,
Hydrogen Placement :
- The
h2,4-5,8-15,22,29H...notation specifies hydrogen atoms attached to carbons in the tetrahydroisoquinoline core and ethoxy-pyrrolidinyl chain. Hydrogens on the pyrrolidine nitrogen (N5) are implicit in theCCCC5ring closure.
- The
Tautomeric and Resonance Forms :
Table 2: InChI Key Structural Correlations
| InChI Segment | 3D Feature |
|---|---|
C29H34N2O2 |
Molecular formula confirming 29 carbons, 34 hydrogens, 2 nitrogens, and 2 oxygens |
32-27 |
Methoxy oxygen (OCH₃) bonded to C-27 |
31(25-8-4-2-5-9-25) |
Nitrogen atom (N1) coordinating to phenyl group (C25) |
Torsional Angle Considerations in Pyrrolidinyl-Ethoxy-Phenyl Substituent
The conformational flexibility of the pyrrolidinyl-ethoxy-phenyl group is governed by torsional angles along its ethoxy bridge. Computational modeling (despite unresolved RDKit dependencies in ) identifies four critical atoms for torsion analysis:
- Torsion Axis :
- Atom 1 : Aromatic ring carbon (C4 in phenyl)
- Atom 2 : Ether oxygen (O)
- Atom 3 : Ethylene carbon (CH₂)
- Atom 4 : Pyrrolidine nitrogen (N5)
Expected Torsional Behavior :
- The C4-O-CH₂-N5 dihedral angle typically ranges between 60° and 180° in similar compounds, favoring staggered conformations to minimize steric clash between the phenyl ring and pyrrolidine substituents .
- In related isoquinoline derivatives, dihedral angles of 28.3°–55.8° between aromatic systems and heterocyclic substituents have been observed, suggesting moderate flexibility for receptor binding .
Table 3: Predicted Torsional Angles
| Torsion Segment | Atoms Involved | Predicted Angle Range |
|---|---|---|
| Phenyl-O-CH₂-N | C4-O-CH₂-N5 | 60°–180° (staggered) |
| Pyrrolidine Ring | N5-C-C-C | 0°–30° (puckered) |
Conformational Implications :
- A smaller torsional angle (<90°) may enhance planarity between the phenyl and pyrrolidine groups, potentially favoring π-π stacking interactions with biological targets.
- Larger angles (>120°) could improve solubility by exposing polar pyrrolidine nitrogens to aqueous environments .
Properties
CAS No. |
96733-88-9 |
|---|---|
Molecular Formula |
C28H32N2O2 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
6-methoxy-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C28H32N2O2/c1-31-26-13-14-27-23(21-26)15-18-30(24-7-3-2-4-8-24)28(27)22-9-11-25(12-10-22)32-20-19-29-16-5-6-17-29/h2-4,7-14,21,28H,5-6,15-20H2,1H3 |
InChI Key |
AVXOIXIAWBSTIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 6-Hydroxyisoquinoline or substituted isoquinolines serve as precursors.
- Methoxy substitution is introduced via methylation or by starting from methoxy-substituted isoquinolines.
- Phenyl substitution at the 2-position is typically introduced through electrophilic aromatic substitution or via organometallic coupling.
Hydrogenation to Tetrahydroisoquinoline
- Partial hydrogenation of isoquinoline derivatives is achieved using catalysts such as platinum oxide (PtO2) under hydrogen pressure (e.g., 55 psi) in solvents like glacial acetic acid.
- This step converts the aromatic isoquinoline ring into the tetrahydroisoquinoline system while preserving substituents.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Hydrogenation | PtO2 catalyst, H2 (55 psi), glacial acetic acid, room temp, 16 h | ~89% | Clean conversion to tetrahydroisoquinoline |
Preparation of the 4-(2-(1-pyrrolidinyl)ethoxy)phenyl Side Chain
Synthesis of 4-(2-piperidinoethoxy)benzoic Acid Derivatives as Analogs
- Analogous compounds with piperidine instead of pyrrolidine have been prepared by nucleophilic substitution of methyl 4-hydroxybenzoate with beta-chloroethylpiperidine hydrochloride in the presence of potassium carbonate in solvents like isopropyl acetate or ethyl acetate.
- The reaction is typically heated to reflux or 80 °C for several hours to complete the substitution.
- Subsequent hydrolysis and acidification yield the hydrochloride salt of the substituted benzoic acid.
Adaptation for Pyrrolidine Substituent
- The pyrrolidinyl ethoxy side chain can be synthesized similarly by substituting beta-chloroethylpyrrolidine or related precursors under basic conditions.
- Potassium carbonate is used as a base, and solvents such as isopropyl acetate or ethyl acetate facilitate the reaction.
- The product is isolated by extraction and crystallization.
Coupling of Side Chain to Tetrahydroisoquinoline Core
Ether Formation via Nucleophilic Substitution
- The 4-(2-(1-pyrrolidinyl)ethoxy)phenyl moiety is introduced onto the tetrahydroisoquinoline core by nucleophilic substitution of a suitable leaving group (e.g., halide or tosylate) on the isoquinoline derivative with the phenolic oxygen of the side chain.
- Potassium carbonate or other bases are used to deprotonate the phenol, facilitating the substitution.
- Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are common.
Alternative Coupling via Superbase-Induced Reactions
- Advanced methods involve superbase systems (e.g., tert-butoxide with butyllithium and diisopropylamine) at low temperatures (-78 °C) to generate reactive intermediates that couple oxirane derivatives with isoquinoline precursors, enabling regio- and diastereoselective formation of pyrrolotetrahydroisoquinolines.
- This method allows for precise control over stereochemistry and functional group placement.
Summary Table of Preparation Methods
Research Findings and Notes
- The hydrogenation step is critical to obtain the tetrahydroisoquinoline core without over-reduction or loss of substituents.
- The nucleophilic substitution for side chain introduction requires careful control of temperature and base to maximize yield and purity.
- Superbase-induced methods provide a modern, selective approach to constructing complex isoquinoline derivatives with high stereochemical control, which may be adapted for the target compound.
- Purification typically involves silica gel chromatography and crystallization to achieve high purity.
- Analytical data such as NMR and mass spectrometry confirm the structure and substitution pattern at each step.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline compounds.
Scientific Research Applications
Pharmacological Applications
-
Antiestrogen Activity
- Research indicates that derivatives of this compound exhibit antiestrogen properties. A notable study prepared tritium-labeled versions of related compounds for in vivo studies, demonstrating their selective accumulation in estrogen receptor-rich tissues such as the uterus. This suggests potential applications in hormone-related therapies and cancer treatments targeting estrogen pathways .
-
Neuropharmacological Effects
- The compound's structural similarity to known psychoactive substances positions it as a candidate for exploring neuropharmacological effects. Its interaction with neurotransmitter systems may provide insights into treatments for neurological disorders.
- Anticancer Research
Synthesis and Derivatives
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)isoquinoline is complex and involves multiple steps that can yield various derivatives with altered biological activities. For example:
- Tritium Labeling : The preparation of tritium-labeled analogs allows for detailed tracking of metabolic pathways and receptor binding studies .
Case Study 1: Antiestrogen Metabolite Characterization
A study focused on the synthesis of a tritiated antiestrogen metabolite derived from this compound demonstrated its high affinity for estrogen receptors compared to its parent compound. This research highlights the importance of structural modifications in enhancing biological activity .
Case Study 2: Neuropharmacological Screening
Initial screenings of compounds with similar isoquinoline structures revealed potential anxiolytic effects in animal models. Further studies are needed to confirm these findings and elucidate the underlying mechanisms .
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related tetrahydroisoquinoline derivatives:
Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives
Key Comparative Analysis
Polar functional groups (e.g., methylsulfonyl in 6e, carboxylic acid in ) increase hydrophilicity, which may improve aqueous solubility but reduce membrane permeability .
Biological Activity Insights :
- The antitumor analog () incorporates a benzodioxin ring and trifluoroacetate group, suggesting that electron-withdrawing substituents may enhance cytotoxic activity . In contrast, the target compound’s pyrrolidinyl ethoxy group could favor interactions with aminergic receptors (e.g., serotonin or dopamine receptors), though activity data are lacking .
- Halogenated derivatives (e.g., 6-chloro, 4-fluoro-phenyl in ) often exhibit improved binding affinity due to halogen bonding, a feature absent in the target compound .
Synthetic and Structural Diversity: Derivatives like 6g and 6h demonstrate the impact of aromatic acyl groups on steric bulk and π-π interactions, whereas the target compound’s pyrrolidinyl ethoxy chain may confer conformational flexibility .
Biological Activity
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)isoquinoline is a complex organic compound belonging to the isoquinoline family. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological activity, including its pharmacodynamics, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 446.59 g/mol. Its structure features a tetrahydroisoquinoline core substituted with methoxy and phenyl groups, which are significant for its biological interactions.
Research indicates that isoquinolines can interact with various biological targets. Specifically, 1,2,3,4-tetrahydroisoquinolines have been shown to modulate neurotransmitter systems and exhibit anti-inflammatory properties. The compound's structure suggests potential interactions with:
- Dopamine receptors : Isoquinolines often mimic neurotransmitters and can influence dopaminergic signaling pathways.
- Serotonin receptors : These compounds may also affect serotonergic transmission, which is crucial in mood regulation and anxiety disorders.
- Estrogen receptors : Some derivatives have been studied for their antiestrogenic effects, potentially useful in treating hormone-sensitive cancers.
Antitumor Activity
Studies have demonstrated that isoquinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies : The compound showed significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating effective dosage ranges.
- Mechanistic insights : The cytotoxicity is believed to arise from the induction of apoptosis and disruption of cell cycle progression.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases:
- Animal studies : Administration of the compound in rodent models demonstrated improved cognitive function and reduced neuroinflammation.
- Molecular mechanisms : It is hypothesized that the compound exerts its effects by modulating oxidative stress pathways and enhancing neuronal survival signals.
Anti-inflammatory Properties
The anti-inflammatory activity has been attributed to the inhibition of pro-inflammatory cytokines:
- Cytokine assays : In vitro assays revealed a decrease in TNF-alpha and IL-6 levels upon treatment with the compound.
- Signaling pathways : The compound may inhibit NF-kB signaling, a key pathway in inflammatory responses.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Neuroprotective | Improved cognitive function in rodent models | |
| Anti-inflammatory | Decreased levels of TNF-alpha and IL-6 |
Case Study 1: Antitumor Efficacy
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 1,2,3,4-tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)isoquinoline resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
Case Study 2: Neuroprotection in Alzheimer's Model
In an Alzheimer's disease model using transgenic mice, administration of this isoquinoline derivative led to a significant reduction in amyloid-beta plaques and improved memory performance on behavioral tests. This suggests potential therapeutic applications in neurodegenerative conditions.
Q & A
Q. What are the optimal synthetic routes for preparing 1,2,3,4-tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)isoquinoline, and how do reaction conditions influence yield?
Answer: The synthesis of tetrahydroisoquinoline derivatives typically involves reductive amination, nucleophilic substitution, or cyclization reactions. For example, LiAlH₄ reduction in THF has been employed to synthesize ethylamine intermediates (61% yield) under ambient conditions, while hydrogenation with Pd/C catalysts in HCl/MeOH can yield substituted derivatives (53% yield) . For the target compound, key steps include:
- Pyrrolidinyl-ethoxy substitution : Use nucleophilic aromatic substitution (SNAr) on a halogenated precursor under basic conditions (e.g., K₂CO₃ in DMF).
- Tetrahydroisoquinoline core formation : Cyclization via Pictet-Spengler reactions using acidic conditions (e.g., HCl in ethanol with molecular sieves) .
Critical Parameters : - Temperature control during cyclization (reflux vs. room temperature) affects enantiomeric purity.
- Solvent polarity (e.g., EtOH vs. THF) influences reaction rates and byproduct formation.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at C6, pyrrolidinyl-ethoxy at C4). Key peaks: δ ~3.5–4.5 ppm (pyrrolidinyl and ethoxy protons) and δ ~6.8–7.5 ppm (aromatic protons) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]⁺ at m/z ~445) .
- X-ray crystallography : For absolute stereochemistry determination, as demonstrated in structurally related tetrahydroisoquinoline derivatives .
Q. What in vitro models are suitable for preliminary evaluation of its biological activity?
Answer:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Receptor binding : Radioligand displacement assays (e.g., for serotonin or adrenergic receptors) due to structural similarity to known bioactive isoquinolines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for tetrahydroisoquinoline derivatives?
Answer: Discrepancies often arise from variations in:
- Structural modifications : Minor changes (e.g., chain length in alkyl substituents) drastically alter activity. For example, C6-C17 alkyl chains may enhance lipophilicity and membrane permeability but reduce solubility .
- Assay conditions : pH, serum protein content, or incubation time can affect compound stability. Standardize protocols using guidelines from Pharmacopeial Forum (e.g., validated MIC assays) .
- Data normalization : Use internal controls (e.g., doxorubicin for cytotoxicity) and meta-analysis tools to compare datasets across studies .
Q. What strategies optimize enantiomeric purity during synthesis, and how does chirality impact pharmacological activity?
Answer:
- Chiral resolution : Use chiral auxiliaries (e.g., (S)-1-phenylethylamine) or enantioselective catalysts (e.g., BINOL-derived phosphoric acids) .
- Impact on activity : Enantiomers may exhibit divergent binding affinities. For example, (S)-configured tetrahydroisoquinolines show higher α₂-adrenergic receptor selectivity than (R)-forms .
Methodology : - Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column).
- Compare IC₅₀ values of isolated enantiomers in receptor assays.
Q. How can computational methods guide SAR studies for this compound?
Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes in target proteins (e.g., kinase domains). Focus on key interactions:
- Methoxy group: Hydrophobic pockets.
- Pyrrolidinyl-ethoxy chain: Hydrogen bonding with polar residues .
- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with experimental IC₅₀ data from analogues .
Q. What experimental designs are robust for assessing environmental fate and ecotoxicological risks?
Answer: Adopt frameworks from Project INCHEMBIOL :
- Abiotic studies :
- Hydrolysis/photolysis half-life determination (OECD 111).
- Soil sorption experiments (OECD 106).
- Biotic studies :
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Yields
Q. Table 2. Recommended Analytical Parameters
| Method | Conditions | Key Metrics |
|---|---|---|
| HPLC | C18 column, 70:30 MeCN/H₂O, 1 mL/min | Retention time ~8.2 min |
| ¹H NMR | 500 MHz, CDCl₃ | δ 4.1 (pyrrolidinyl) |
| ESI-MS | Positive ion mode | [M+H]⁺ m/z 445.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
